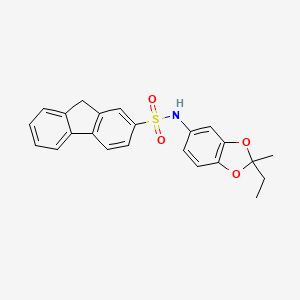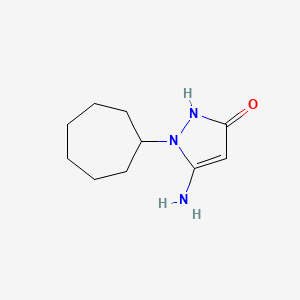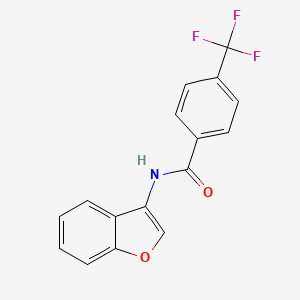![molecular formula C12H10BrClN2O3 B15004749 5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a 4-chlorophenoxyethyl group at the 1st position, and a pyrimidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyethyl bromide and 5-bromopyrimidine-2,4-dione.
Nucleophilic Substitution: The 4-chlorophenoxyethyl bromide undergoes a nucleophilic substitution reaction with 5-bromopyrimidine-2,4-dione in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The pyrimidine-2,4-dione core can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The 4-chlorophenoxyethyl group can engage in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the pyrimidine core.
Reduction Products: Reduced forms of the pyrimidine core.
科学的研究の応用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Some derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: The compound and its derivatives are being investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
- 5-bromo-1-[2-(4-fluorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione
- 5-bromo-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione
- 5-bromo-1-[2-(4-nitrophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenoxyethyl group. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Unique Properties: 5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-chlorophenoxy group, which can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
特性
分子式 |
C12H10BrClN2O3 |
|---|---|
分子量 |
345.57 g/mol |
IUPAC名 |
5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10BrClN2O3/c13-10-7-16(12(18)15-11(10)17)5-6-19-9-3-1-8(14)2-4-9/h1-4,7H,5-6H2,(H,15,17,18) |
InChIキー |
KEDMKBJCEYILDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCN2C=C(C(=O)NC2=O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004670.png)

![4-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B15004678.png)
![7-(1,3-benzodioxol-5-yl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004681.png)
![8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)

![dimethyl (3R)-5-methyl-3-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B15004695.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B15004713.png)
![N-(2-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B15004714.png)
![4-fluorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B15004716.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(pyridin-3-yl)-8,9,10,12-tetrahydro-](/img/structure/B15004733.png)

![4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B15004755.png)
